![molecular formula C9H24OSi2 B14658980 Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane CAS No. 40965-53-5](/img/structure/B14658980.png)
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane typically involves the reaction of trimethylsilyl chloride with a suitable alcohol or phenol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction can be represented as follows:
R-OH+TMS-Cl→R-O-TMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols during synthesis.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane involves the formation of stable silicon-oxygen bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is unique due to its specific structure, which provides a combination of chemical inertness and reactivity. This makes it particularly useful as a protecting group in organic synthesis, as well as in various industrial applications .
Eigenschaften
CAS-Nummer |
40965-53-5 |
|---|---|
Molekularformel |
C9H24OSi2 |
Molekulargewicht |
204.46 g/mol |
IUPAC-Name |
trimethyl(2-trimethylsilyloxypropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(2,11(3,4)5)10-12(6,7)8/h1-8H3 |
InChI-Schlüssel |
NPVDPCSQNVGVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


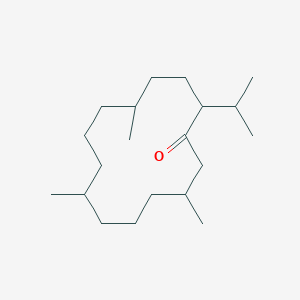
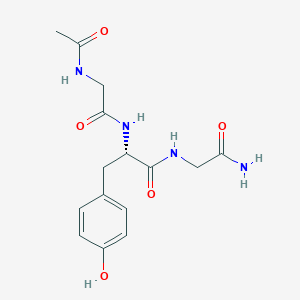
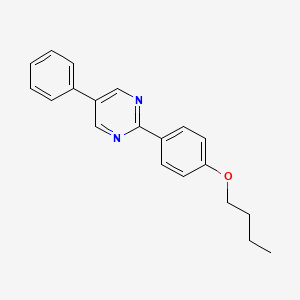
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
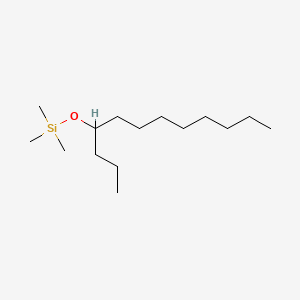
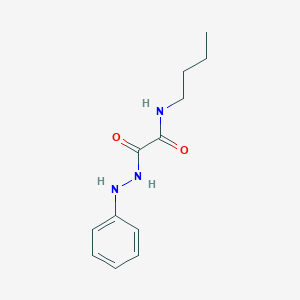
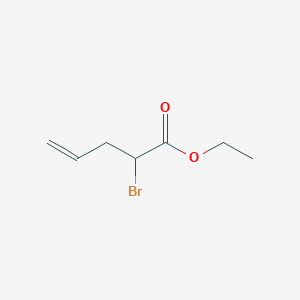
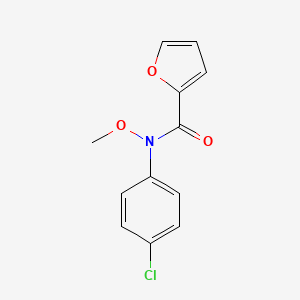
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
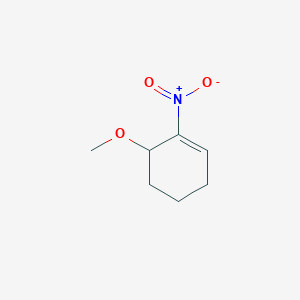
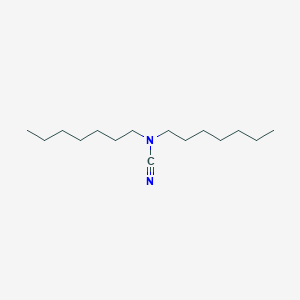
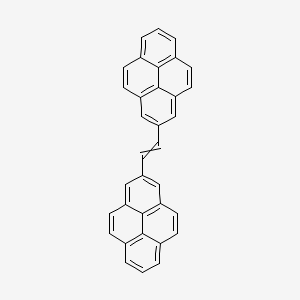
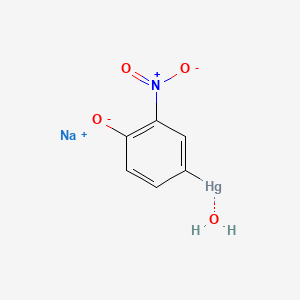
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
